![molecular formula C8H13FN4OS B14403562 N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea CAS No. 84456-62-2](/img/structure/B14403562.png)
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea is a chemical compound with the molecular formula C8H13FN4OS This compound is known for its unique structure, which includes a thiadiazole ring, a fluorinated alkyl group, and a methylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea typically involves the reaction of 1-fluoro-2-methylpropan-2-amine with thiocarbonyl diimidazole to form the thiadiazole ring. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The fluorinated alkyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学研究应用
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated alkyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylurea moiety can form hydrogen bonds with biological molecules, further enhancing its binding affinity .
相似化合物的比较
Similar Compounds
- 1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride
- 2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid
Uniqueness
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea is unique due to its combination of a thiadiazole ring, a fluorinated alkyl group, and a methylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential biological activity .
属性
CAS 编号 |
84456-62-2 |
|---|---|
分子式 |
C8H13FN4OS |
分子量 |
232.28 g/mol |
IUPAC 名称 |
1-[5-(1-fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylurea |
InChI |
InChI=1S/C8H13FN4OS/c1-8(2,4-9)5-12-13-7(15-5)11-6(14)10-3/h4H2,1-3H3,(H2,10,11,13,14) |
InChI 键 |
SGGSHMOQZLXXSR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CF)C1=NN=C(S1)NC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





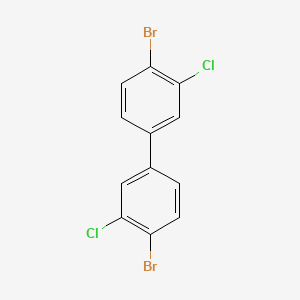
![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)


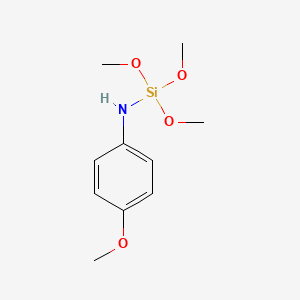
![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)
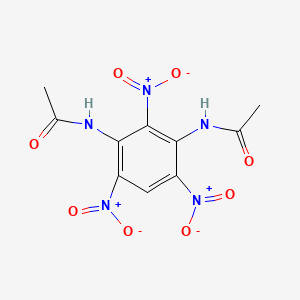
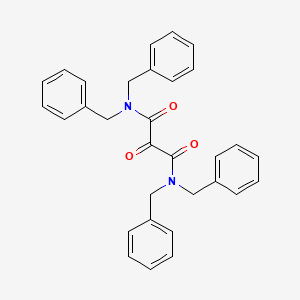
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
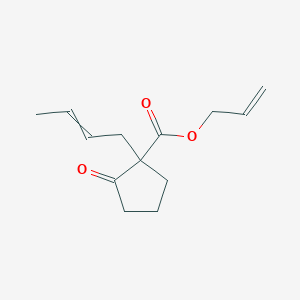
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
